6,7-Dihydro-5H-dibenzo[c,e]azepine hydrochloride
Description
Chemical Identity and Nomenclature
This compound represents the hydrochloride salt form of the parent heterocyclic compound 6,7-Dihydro-5H-dibenzo[c,e]azepine. The base compound possesses the molecular formula C₁₄H₁₃N with a molecular weight of 195.26 grams per mole, while the hydrochloride salt would have the formula C₁₄H₁₄ClN with an increased molecular weight of approximately 231.72 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the compound also known by several synonymous designations including 6,7-dihydro-5H-benzo[d]benzazepine and 3,4,5,6-dibenzohomopiperidine.
The Chemical Abstracts Service registry number for the parent compound is 6672-69-1, providing a unique identifier for chemical databases and regulatory documentation. Alternative naming conventions include the designation as 5H-Dibenz[c,e]azepine, 6,7-dihydro-, which emphasizes the partially saturated nature of the seven-membered azepine ring. The structural designation reflects the fusion of two benzene rings to a central azepine moiety, with specific numbering conventions that define the positions of hydrogen saturation and the nitrogen heteroatom.
The compound exhibits specific stereochemical considerations due to the conformational flexibility of the seven-membered ring system. The International Chemical Identifier string provides precise structural representation: InChI=1S/C14H13N/c1-3-7-13-11(5-1)9-15-10-12-6-2-4-8-14(12)13/h1-8,15H,9-10H2, which encodes the complete molecular connectivity and hydrogen distribution. The corresponding SMILES notation C1C2=CC=CC=C2C3=CC=CC=C3CN1 offers a linear representation suitable for computational chemistry applications.
Historical Development and Discovery
The historical development of this compound traces its origins to the broader exploration of dibenzazepine compounds that began in the mid-20th century. The dibenzazepine structural framework, also known as iminostilbene, emerged from systematic investigations into heterocyclic compounds with potential pharmaceutical applications. The parent dibenzazepine structure consists of two benzene rings fused to a seven-membered azepine ring, forming a tricyclic system that has served as a foundation for numerous medicinal chemistry developments.
Research into dibenzazepine derivatives gained momentum through the recognition that these compounds could serve as versatile scaffolds for drug development. The systematic modification of the basic dibenzazepine structure led to the synthesis of various derivatives, including the partially saturated 6,7-dihydro variants. The creation and documentation of 6,7-Dihydro-5H-dibenzo[c,e]azepine in chemical databases occurred during this period of intensive heterocyclic chemistry research, with the compound first appearing in chemical literature and patent applications related to pharmaceutical research.
The development of the hydrochloride salt form follows standard pharmaceutical chemistry practices for improving the solubility, stability, and handling characteristics of organic nitrogen-containing compounds. Salt formation with hydrochloric acid represents a common approach for converting lipophilic organic bases into more water-soluble derivatives suitable for various applications. The hydrochloride salt formation process involves the protonation of the nitrogen atom in the azepine ring, creating an ionic compound with enhanced aqueous solubility compared to the parent base compound.
Contemporary research has expanded the understanding of dibenzazepine chemistry through advanced synthetic methodologies and mechanistic studies. Recent investigations have explored novel approaches to benzazepine synthesis, including nitrogen atom insertion reactions into arenols, which provide alternative synthetic pathways for accessing these important heterocyclic structures. These developments have broadened the scope of dibenzazepine chemistry and enhanced the accessibility of compounds like 6,7-Dihydro-5H-dibenzo[c,e]azepine and its derivatives.
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry stems from its position within the broader family of seven-membered nitrogen-containing heterocycles, which have found extensive applications in medicinal chemistry due to their remarkable pharmaceutical effects. Heterocycles incorporating seven-membered rings represent unique structural motifs that offer distinct conformational properties and electronic characteristics compared to their five- and six-membered counterparts. The dibenzazepine framework specifically provides a rigid tricyclic system that can serve as a scaffold for molecular recognition and biological activity.
The seven-membered azepine ring system exhibits conformational flexibility that distinguishes it from more constrained heterocyclic systems. This flexibility allows for multiple conformational states that can be important for biological activity and molecular interactions. The partial saturation in the 6,7-dihydro derivative introduces additional stereochemical considerations and modifies the electronic properties of the heterocyclic system compared to the fully aromatic dibenzazepine parent compound. These structural features contribute to the compound's potential utility in various chemical and biological applications.
Within the context of heterocyclic chemistry, dibenzazepine derivatives have been associated with diverse pharmacological activities including antiviral, anticancer, anticonvulsant, antidepressant, and vasopressin antagonist properties. The structural framework has proven particularly valuable in pharmaceutical research, with numerous marketed drugs based on dibenzazepine scaffolds, including carbamazepine and depramine. This pharmaceutical relevance underscores the importance of understanding the fundamental chemistry and properties of compounds like this compound.
Recent advances in synthetic methodology have highlighted the continued importance of benzazepine chemistry in contemporary research. Novel synthetic approaches, such as skeletal editing techniques involving nitrogen atom insertion, have provided new pathways for accessing these valuable heterocyclic structures. These developments demonstrate the ongoing relevance of dibenzazepine chemistry and suggest continued opportunities for discovering new applications and derivatives of compounds like this compound.
The compound's position within the broader landscape of heterocyclic chemistry is further emphasized by its potential role in materials chemistry applications. The rigid tricyclic framework and potential for further functionalization make dibenzazepine derivatives attractive targets for materials science applications, including the development of organic electronic materials and coordination chemistry applications. The unique electronic properties imparted by the seven-membered nitrogen-containing ring system offer opportunities for exploring novel materials with tailored electronic and optical properties.
Properties
IUPAC Name |
6,7-dihydro-5H-benzo[d][2]benzazepine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N.ClH/c1-3-7-13-11(5-1)9-15-10-12-6-2-4-8-14(12)13;/h1-8,15H,9-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAMRLZIEKUCJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC=CC=C3CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Cyclization of Methyl 2-(2-cyanophenyl)benzoate
One common synthetic approach starts with methyl 2-(2-cyanophenyl)benzoate undergoing reductive cyclization. This process typically uses hydrogen gas over Raney nickel catalyst to form 6,7-dihydro-5H-dibenz[c,e]azepin-7-one. Subsequent reduction with lithium aluminium hydride yields 6,7-dihydro-5H-dibenzo[c,e]azepine, which is then converted to its hydrochloride salt.
- Reaction conditions:
- Catalyst: Raney nickel
- Reducing agent: Lithium aluminium hydride
- Solvents: Typically ether or tetrahydrofuran (THF) for reductions
- Temperature: Controlled to optimize yield
Reaction of o,o’-Dibromoethyldiphenyl with Ammonia or Photochemical Routes
Alternative methods include the reaction of o,o’-dibromoethyldiphenyl with ammonia or photochemical synthesis from N-benzyl-N-(2-iodobenzyl)amine. These methods tend to have lower yields and are less favored for industrial scale.
Industrial Preparation and Improvements
Industrial-scale synthesis is complicated by low yields and the use of hazardous reagents. Recent patents and research focus on improving safety, cost-effectiveness, and scalability.
Use of Metal Hydrides and Avoidance of Hazardous Solvents
A patented method for related dibenzazepine intermediates involves the reduction of 6-cyano-11H-dibenzo[b,e]azepine using lithium aluminum hydride or aluminum hydride in tetrahydrofuran (THF). However, this method requires anhydrous THF and involves filtration of inorganic byproducts, increasing cost and complexity.
An improved method avoids hazardous substances by reacting 2-(11H-dibenz[b,e]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione with metal hydrides under controlled temperature (30–40 °C) followed by acid or base treatment to decompose intermediates and isolate the product. Crystallization is achieved by forming salts with mineral or organic acids, such as hydrochloric acid or acetic acid.
- Reaction temperature: 0 °C to reflux, preferably 30–40 °C
- Acids used: Hydrochloric acid, sulfuric acid, methanesulfonic acid, acetic acid, formic acid
- Bases used: Sodium hydroxide preferred among inorganic bases
- Purification: Crystallization by salt formation and organic solvent extraction
Protection-Deprotection Strategy for Intermediate Synthesis
Another industrially suitable method involves the preparation of intermediates such as 6-chloromethyl-11-dihydro-dibenzo[b,e]azepine, which is reacted with amino reagents under protection (e.g., using n-fluorenylmethyloxycarbonyl protecting groups). Subsequent reduction and deprotection steps yield 6-aminomethyl-6,11-dihydro-dibenzo[b,e]azepine, which upon cyclization with cyanogen bromide and acid treatment forms epinastine hydrochloride, a related compound.
- Protecting groups: n-fluorenylmethyloxycarbonyl (Fmoc)
- Deprotection reagents: Weakly alkaline solutions such as piperidine, methylamine
- Cyclization: Cyanogen bromide cyclization
- Final salt formation: Hydrochloric acid addition
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Reductive cyclization of methyl 2-(2-cyanophenyl)benzoate | Methyl 2-(2-cyanophenyl)benzoate | H2/Raney Ni, LiAlH4 | Hydrogenation, reduction | Established route | Requires hazardous hydrides, low scalability |
| Metal hydride reduction of 6-cyano-11H-dibenzo[b,e]azepine | 6-cyano-11H-dibenzo[b,e]azepine | LiAlH4 or AlH3 in THF | 30–40 °C, anhydrous conditions | High purity product | Costly solvents, filtration needed |
| Protection-deprotection with Fmoc | 6-chloromethyl-11-dihydro-dibenzo[b,e]azepine | Fmoc-amino, piperidine, cyanogen bromide | Organic solvents, mild alkaline deprotection | Suitable for industrial scale, fewer byproducts | Multi-step, requires protection chemistry |
| Reaction of o,o’-dibromoethyldiphenyl with ammonia | o,o’-dibromoethyldiphenyl | NH3 | Various | Simple reagents | Low yield, less practical |
Detailed Research Findings and Notes
The reaction temperature critically influences yield and reaction rate; temperatures below 0 °C are uneconomical due to slow production, while 30–40 °C is optimal.
Acid and base treatments after reduction are essential for decomposition of intermediates and purification. Hydrochloric acid and sodium hydroxide are preferred reagents for salt formation and neutralization, respectively.
Crystallization of the hydrochloride salt is typically performed by dissolving the crude product in methanol followed by acid addition and cooling to precipitate crystals, which are then washed and dried.
The use of protective groups like Fmoc allows for selective reactions and improved purity in multi-step syntheses, facilitating industrial production of related derivatives such as epinastine hydrochloride.
Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to monitor purity and reaction progress during synthesis.
Chemical Reactions Analysis
Reduction Reactions
The compound undergoes reduction under specific conditions to yield structurally modified derivatives. A common reagent for this process is lithium aluminium hydride (LiAlH4) , typically employed in anhydrous ether or tetrahydrofuran (THF). Reduction targets the azepine ring, leading to hydrogenation of double bonds or cleavage of specific bonds. These reactions produce derivatives with altered electronic configurations, which have shown potential in modulating lipid metabolism pathways.
Oxidation Reactions
Oxidation reactions are facilitated by agents such as potassium permanganate (KMnO4) or chromium-based oxidants . These reactions modify the azepine ring or peripheral benzene groups, introducing hydroxyl or ketone functionalities. Oxidized derivatives are investigated for their enhanced pharmacological profiles, particularly in inhibiting enzymes like ATP-dependent citrate lyase, which plays a role in cholesterol synthesis.
Substitution Reactions
Substitution at the nitrogen atom or aromatic positions is a key pathway for functionalizing the compound. Common reagents include:
-
Alkyl halides : For N-alkylation, producing quaternary ammonium derivatives.
-
Acyl chlorides : For introducing acyl groups, enhancing lipophilicity and bioactivity.
For example, the synthesis of compound 4i (a derivative) involves substituting the parent structure with specific functional groups, resulting in potent anti-metastatic activity. This derivative inhibits matrix metalloproteinases (MMP-2 and MMP-9), critical enzymes in cancer cell invasion .
Scientific Research Applications
Pharmaceutical Development
The compound is primarily recognized for its applications in medicinal chemistry . Its ability to interact with various biological targets makes it a candidate for drug development. The hydrochloride form enhances its solubility in aqueous environments, which is beneficial for formulation in pharmaceutical products.
Key Properties:
- Molecular Formula: C14H14ClN
- Molecular Weight: Approximately 241.73 g/mol
- Solubility: Enhanced due to hydrochloride salt formation
Antitumor Activity
Research indicates that 6,7-dihydro-5H-dibenzo[c,e]azepine hydrochloride exhibits cytotoxic activity against various cancer cell lines, including leukemias, carcinomas, and sarcomas. Studies have demonstrated that derivatives of this compound can inhibit crucial enzymes involved in DNA synthesis and purine metabolism, leading to reduced cell proliferation .
Mechanism of Action:
- Inhibition of enzymes such as IMP dehydrogenase and PRPP amido transferase
- Reduction of d(NTP) pool levels after treatment
Interaction studies often focus on the compound's binding affinity to different receptors, which is crucial for determining its therapeutic viability. Preliminary findings suggest that it may interact with targets involved in neurotransmission and cancer cell proliferation .
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-dibenzo[c,e]azepine hydrochloride involves its interaction with specific molecular targets and pathways. The compound and its derivatives have been shown to exhibit sympatholytic activity by blocking α-adrenergic receptors. This action results in the inhibition of sympathetic nervous system responses, leading to potential therapeutic effects in conditions related to excessive sympathetic activity .
Comparison with Similar Compounds
Table 1: Structural Features of Dibenzazepine Derivatives
Key Insight : The position of benzene ring fusion ([c,e] vs. [b,f]) and substituent type critically influence molecular interactions. For example, the [c,e] fusion in 6,7-dihydro-5H-dibenzo[c,e]azepine enhances lipid metabolism modulation, while [b,f] fusion in 10,11-dihydro-5H-dibenzo[b,f]azepine correlates with serotonin reuptake inhibition .
Table 2: Pharmacological Profiles of Dibenzazepines
Key Insight : Substituents dictate target specificity. For instance, allyl or ethyl groups at position 6 shift activity toward anti-inflammatory or metabolic pathways, whereas the unsubstituted parent compound primarily affects lipid metabolism .
Biological Activity
6,7-Dihydro-5H-dibenzo[c,e]azepine hydrochloride is a chemical compound belonging to the dibenzoazepine family, characterized by its unique structural framework. Its molecular formula is C14H14ClN, with a molecular weight of approximately 241.73 g/mol. This compound has garnered attention in medicinal chemistry and pharmacology due to its diverse biological activities, including anti-inflammatory and analgesic properties.
Structural Characteristics
The structural composition of this compound allows for various chemical modifications that can enhance its biological activity. The presence of nitrogen in the azepine ring is particularly influential in determining the compound's reactivity and pharmacological potential.
Table 1: Structural Comparison of Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Dibenzo[b,f]azepine | C15H11N | Exhibits similar psychoactive properties |
| 10-Hydroxydibenz[c,e]azepine | C14H13N | Potentially more soluble due to hydroxyl group |
| 5H-Dibenz[c,e]azepine | C14H13N | Parent compound without hydrogenation |
Anti-Inflammatory Properties
Research indicates that derivatives of 6,7-dihydro-5H-dibenzo[c,e]azepine exhibit significant anti-inflammatory activity. For instance, N-methyl and N-butyl derivatives demonstrated good anti-pleurisy activity in rats at doses of 25 mg/kg. In various studies, compounds derived from this base structure were shown to inhibit edema and writhing reflexes in mice, with some agents exhibiting over 50% inhibition at similar dosages .
The anti-inflammatory action appears to be linked to the inhibition of lysosomal hydrolytic enzymes and prostaglandin synthetase activity at concentrations around M. These compounds also showed inhibition of trypsin, elastase, and collagenase activities, which are crucial in inflammatory processes .
Analgesic Effects
In addition to anti-inflammatory effects, certain derivatives have been noted for their analgesic properties. The pharmacological profiles suggest that these compounds may function similarly to established analgesics like indomethacin and phenylbutazone .
Case Studies
- Study on N-substituted Derivatives : A series of N-substituted dibenz[c,e]azepines were tested for their anti-inflammatory effects. The study revealed that specific substitutions significantly enhanced the biological activity compared to the parent compound .
- Comparative Analysis : In a comparative study involving multiple compounds sharing structural similarities with dibenzoazepines, it was found that certain derivatives exhibited enhanced solubility and bioavailability, leading to improved therapeutic outcomes .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, highlighting its versatility in laboratory applications:
- Method A : Starting from diphenic acid through a multi-step synthesis process.
- Method B : Utilizing Suzuki-Miyaura coupling followed by spiro-cyclization techniques.
These methods allow for the production of various derivatives tailored for specific biological activities .
Q & A
Q. What multidisciplinary approaches are needed to explore this compound’s role in neurodegenerative disease models?
- Methodological Answer : Combine electrophysiology (patch-clamp for ion channel effects), transcriptomics (RNA-seq of treated neuronal cells), and behavioral assays (rodent models). Cross-validate findings with clinical data on structurally related therapeutics .
Methodological Notes
- Data Reproducibility : Pre-register experimental protocols (e.g., on Open Science Framework) to mitigate bias in reaction optimization or toxicity studies .
- Ethical Compliance : Secure IRB approval for biological studies and adhere to OECD guidelines for environmental hazard assessments .
- Computational Validation : Cross-check AI predictions with ab initio quantum mechanics calculations (e.g., Gaussian 16) to ensure mechanistic accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
